molecular formula C18H9Cl2F2N3S B2735528 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-38-4

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2735528
CAS No.: 477297-38-4
M. Wt: 408.25
InChI Key: ZUIQXPIETQEAJU-DHZHZOJOSA-N
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2F2N3S and its molecular weight is 408.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods

    Various synthetic approaches have been developed for the preparation of compounds with similar core structures, such as acrylonitriles substituted with thiazole or thiadiazole derivatives. For instance, reduction reactions of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride yield derivatives with potential for further chemical transformations (Frolov et al., 2005).

  • Structural Analysis

    The structural features of these compounds are often elucidated through X-ray diffraction analysis, confirming configurations and providing insights into their geometric and electronic properties. These structural analyses are critical for understanding the reactivity and potential applications of these compounds in further synthetic routes and applications (Frolov et al., 2005).

Potential Applications

  • Corrosion Inhibition

    Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on metals, using density functional theory (DFT) calculations and molecular dynamics simulations to predict their efficiency. These studies highlight the potential of such compounds in protecting metals from corrosion, a critical application in materials science and engineering (Kaya et al., 2016).

  • Optoelectronic Devices

    Designed for applications in optoelectronic devices, some derivatives exhibit nonlinear optical limiting behavior, useful for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications. This application is particularly relevant for compounds that show strong absorption and emission properties (Anandan et al., 2018).

  • Biological Activities

    Compounds structurally related to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile have been synthesized and evaluated for various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Such studies underscore the potential medicinal and pharmaceutical applications of these compounds (Bhale et al., 2018).

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F2N3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIQXPIETQEAJU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.